molecular formula C10H12ClN3O2 B8091843 (S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one

(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one

Cat. No.: B8091843
M. Wt: 241.67 g/mol
InChI Key: CMYCIRFZJKISNU-SSDOTTSWSA-N
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Description

(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (CAS: 1429180-81-3; molecular formula: C₁₀H₁₂ClN₃O₂; molecular weight: 241.67 g/mol) is a chiral oxazolidinone derivative featuring a 2-chloropyrimidine substituent. This compound is synthesized via nucleophilic substitution between 2,4-dichloropyrimidine and (S)-4-isopropyloxazolidin-2-one under anhydrous conditions using NaH in DMF, yielding 74.1% after purification . Key spectral data include ¹H NMR signals at δ 8.52 (d, J=5.8 Hz), 8.23 (d, J=5.8 Hz), and distinct isopropyl group resonances (δ 1.04, 0.93) .

The compound is classified as a hazardous substance (UN 2811, Packing Group III) with acute toxicity warnings (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled) . Its primary application is as a building block in medicinal chemistry, particularly in the synthesis of mutant isocitrate dehydrogenase (IDH) inhibitors, as indicated in patent literature .

Properties

IUPAC Name

(4S)-3-(2-chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-6(2)7-5-16-10(15)14(7)8-3-4-12-9(11)13-8/h3-4,6-7H,5H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYCIRFZJKISNU-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented synthesis involves nucleophilic substitution between 2,4-dichloropyrimidine and (S)-4-isopropyl-oxazolidin-2-one under basic conditions. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) facilitates deprotonation of the oxazolidinone’s NH group, generating a nucleophilic species that attacks the 2-chloro position of the pyrimidine ring.

Key Parameters:

  • Temperature: 0°C (maintained via ice bath)

  • Molar Ratio: 1:1 (oxazolidinone to dichloropyrimidine)

  • Base: 2 equivalents of NaH relative to oxazolidinone

  • Reaction Time: 4 hours

Workup and Purification

After completion (monitored by TLC), the mixture is quenched in ice water, extracted with ethyl acetate, and washed with saturated sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and purified via column chromatography (petroleum ether/ethyl acetate, 15:1 v/v), yielding 74.1% of the title compound as a white solid.

Characterization Data (¹H NMR):

  • δ 8.52 (d, J = 5.8 Hz, 1H, pyrimidine-H)

  • δ 8.23 (d, J = 5.8 Hz, 1H, pyrimidine-H)

  • δ 4.94–4.77 (m, 1H, oxazolidinone-CH)

  • δ 1.04 and 0.93 (doublets, 6H, isopropyl-CH3)

Alternative Base Systems and Solvent Optimization

Cesium Carbonate in Dimethyl Sulfoxide

A related approach for oxazolidinone synthesis employs cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures (150°C). While this method primarily describes (R)-4-isopropyl-2-oxazolidinone synthesis, analogous conditions could be adapted for the title compound by substituting 2,4-dichloropyrimidine.

Advantages:

  • Higher thermal stability of DMSO enables prolonged reactions.

  • Cs2CO3 offers milder basicity compared to NaH, reducing side reactions.

Epichlorohydrin-Mediated Cyclization

Patent literature describes oxazolidinone formation via epichlorohydrin and carbamates under basic conditions. For example, ethyl 4-bromo-3-fluorophenylcarbamate reacts with (R)-epichlorohydrin in acetonitrile using tert-butoxide, yielding 26–37% oxazolidinones. Adapting this method would require:

  • Substituting the carbamate with (S)-4-isopropyl-oxazolidin-2-one.

  • Optimizing base-solvent pairs (e.g., K2CO3 in DMF).

Enantioselective Synthesis and Chiral Control

Chiral Pool Strategy

The (S)-configuration at the oxazolidinone’s 4-position originates from (S)-4-isopropyl-oxazolidin-2-one, synthesized from (S)-2-amino-3-methyl-1-butanol and CO2. Key steps include:

  • Amino Alcohol Preparation: (S)-2-Amino-3-methyl-1-butanol is treated with CO2 under high pressure.

  • Cyclization: Cs2CO3 in DMSO at 150°C for 24 hours achieves 70% yield.

Propionylation Side Reactions

During acylation steps, propionic anhydride may react with oxazolidinones under basic conditions (e.g., triethylamine/LiCl in THF). While this side reaction is irrelevant to the title compound, it underscores the importance of protecting group strategies in complex syntheses.

Comparative Analysis of Methods

Method Base Solvent Temp. Yield Purification
NaH/DMFSodium hydrideDMF0°C74.1%Column chromatography
Cs2CO3/DMSOCesium carbonateDMSO150°C70%*Distillation, chromatography
Epichlorohydrint-BuOKAcetonitrileReflux26–37%*Recrystallization

*Reported for analogous oxazolidinones.

Industrial-Scale Considerations

Patent WO2002085849A2 highlights a "one-step" process avoiding intermediate isolation. While specifics for the title compound are unclear, key industrial features include:

  • Solvent Recycling: DMF or DMSO recovery via vacuum distillation.

  • Catalyst Loading: Reduced base equivalents (1.5–2.0 eq) to minimize waste.

  • Continuous Flow Systems: Potential for telescoping steps to enhance throughput.

Challenges and Optimization Opportunities

Byproduct Formation

Competing reactions at the 4-chloro position of 2,4-dichloropyrimidine may generate bis-oxazolidinone adducts. Mitigation strategies include:

  • Controlled Stoichiometry: Limiting oxazolidinone to 1 equivalent.

  • Low-Temperature Conditions: Slowing secondary nucleophilic attacks.

Green Chemistry Approaches

Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) or using catalytic bases could improve sustainability.

Chemical Reactions Analysis

General Information

(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one has a molecular formula of C10H12ClN3O2C_{10}H_{12}ClN_3O_2
and a molecular weight of 241.67 .

Table 1. Chemical Properties

PropertyValue
Product NameThis compound
CAS Number1429180-81-3
Molecular FormulaC10H12ClN3O2C_{10}H_{12}ClN_3O_2
text
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| Molecular Weight | 241.67 |

Reactions of this compound

This compound can be used as a reactant in chemical synthesis. For example, it reacts with 1-(3-fluorophenyl)ethanamine or 1-(3,4-dichlorophenyl)ethanamine in dimethyl sulfoxide (DMSO) at 110°C for 1.5 hours to produce (S)-3-(2-((R)-1-(3-fluorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one and (S)-3-(2-((S)-1-(3-fluorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one, or (S)-3-(2-((R)-1-(3,4-dichlorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one and (S)-3-(2-((S)-1-(3,4-dichlorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one respectively .

Table 2. Examples of reactions with this compound

ReactantReaction ConditionsProducts
1-(3-fluorophenyl)ethanamineDMSO, 110°C, 1.5 hours(S)-3-(2-((R)-1-(3-fluorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one and (S)-3-(2-((S)-1-(3-fluorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one
1-(3,4-dichlorophenyl)ethanamineDMSO, 110°C, 1.5 hours(S)-3-(2-((R)-1-(3,4-dichlorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one and (S)-3-(2-((S)-1-(3,4-dichlorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one

Scientific Research Applications

Role as an Intermediate

(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active compounds.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones, including this compound, exhibit antimicrobial properties. They are particularly noted for their effectiveness against Gram-positive bacteria, making them valuable in developing new antibiotics .

Case Study 1: Synthesis of Antibacterial Agents

A study published in the European Journal of Pharmaceutical Sciences highlighted the synthesis of novel oxazolidinone derivatives using this compound as a precursor. The derivatives showed promising antibacterial activity against resistant strains of bacteria, indicating the compound's potential in combating antibiotic resistance .

Case Study 2: Anticancer Research

Another research effort explored the anticancer properties of compounds derived from this compound. The study found that certain derivatives inhibited cancer cell proliferation in vitro, suggesting that this compound could lead to new treatments for cancer .

Mechanism of Action

The mechanism of action of (S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: (R)-4-Isopropyloxazolidin-2-one Derivatives

The (R)-enantiomer of 4-isopropyloxazolidin-2-one is widely employed as a chiral auxiliary. For example, in the synthesis of α-keto amides, the (R)-isomer facilitates stereoselective alkylation, producing an (S)-configured product with 84% yield . In contrast, the (S)-configured target compound lacks direct evidence of auxiliary use but serves as a pharmacophore in inhibitors due to its rigid pyrimidine-oxazolidinone framework .

Key Differences :

  • Reactivity : The (R)-isomer is preferred for asymmetric synthesis due to its established efficacy in directing stereochemistry, while the (S)-isomer is tailored for target-specific interactions (e.g., enzyme inhibition) .
  • Applications : The (S)-isomer’s chloropyrimidine group enhances binding to biological targets like IDH1, whereas the (R)-isomer is primarily a synthetic tool .
Substituent Effects: Chloropyrimidine vs. Other Functional Groups

a. (S)-3-[2-(3,4,5-Trimethoxyphenyl)acetyl]-4-isopropyloxazolidin-2-one (Compound 3)

  • Structure : Features a lipophilic 3,4,5-trimethoxyphenylacetyl group instead of chloropyrimidine.
  • Synthesis : Prepared via Mn-BuLi-mediated acylation at -78°C, highlighting the need for cryogenic conditions compared to the target compound’s ambient-temperature NaH/DMF method .

b. (S)-3-((2S,3R)-2,3-Dibromo-3-phenylpropanoyl)-4-isopropyloxazolidin-2-one (147g)

  • Structure : Contains dibromo-phenyl substituents, introducing steric bulk and electrophilic reactivity.
  • Synthesis : Generated via visible-light photocatalysis, a method divergent from the target’s classical nucleophilic substitution .
  • Applications : Serves as a brominated intermediate for cross-coupling reactions, unlike the target’s role in enzyme inhibition .

Target Compound :

  • Conditions : NaH/DMF, room temperature.
  • Yield : 74.1% .

Analogues :

  • Trimethoxyphenyl Derivative : Requires Mn-BuLi at -78°C .

Biological Activity

(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (CAS No. 1429180-81-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₂ClN₃O₂
  • Molecular Weight : 241.67 g/mol
  • InChIKey : CMYCIRFZJKISNU-SSDOTTSWSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer and neurodegenerative diseases.

In Vitro Studies

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that compounds structurally related to this compound exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential applications in treating Alzheimer's disease. A study reported that related compounds showed IC50 values ranging from 2.7 µM to higher concentrations depending on the specific structure and substituents .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against mutant isocitrate dehydrogenase (IDH) proteins associated with various cancers. Inhibitors targeting these proteins have shown promise in preclinical models, suggesting that this compound could be beneficial in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Acetylcholinesterase InhibitionAChE Inhibition
Anticancer ActivityMutant IDH Protein Inhibition
Neuroprotective EffectsPotential in Alzheimer’s treatment

Detailed Findings

  • Neuroprotective Effects : The structural features of this compound suggest it may have neuroprotective effects through modulation of neurotransmitter levels, particularly acetylcholine. This is critical in the context of neurodegenerative diseases where cholinergic signaling is impaired.
  • In Vivo Studies : Further research involving animal models is necessary to validate the in vitro findings and assess the pharmacokinetics and bioavailability of this compound.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm the oxazolidinone ring, chloropyrimidine substituents, and isopropyl group configuration. Coupling constants (e.g., JHFJ_{H-F} in fluorinated derivatives) reveal stereochemical details .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX software resolves crystal structures to validate stereochemistry and intermolecular interactions .

How should researchers address contradictions in spectroscopic data for novel derivatives?

Advanced
Contradictions (e.g., unexpected coupling constants or MS fragments) require:

  • Multi-technique validation : Cross-check NMR, MS, and X-ray data. For example, ambiguous NOE effects in NMR can be resolved via crystallographic analysis .
  • Computational modeling : Density Functional Theory (DFT) calculations predict 1^1H/13^13C chemical shifts and compare them with experimental data.
  • Isotopic labeling : Deuterated analogs or 19^{19}F-NMR (for fluorinated derivatives) clarify signal assignments .

What role does this compound play in medicinal chemistry research?

Basic
The compound serves as a precursor for kinase inhibitors targeting EGFR/HER2. Its chloropyrimidine moiety participates in hydrogen bonding with kinase active sites, while the oxazolidinone core enhances metabolic stability. Derivatives are screened in 96-well plate assays using ATP-competitive binding protocols .

What strategies improve yields in stereoisomerically pure syntheses?

Q. Advanced

  • Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction rates and selectivity .
  • Chiral chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >95% purity .
  • Kinetic vs. thermodynamic control : Adjusting reaction time and temperature favors the desired stereoisomer. For example, slow addition of acetaldehyde in Prins cyclizations improves diastereomeric ratios .

How can computational tools aid in predicting the reactivity of this compound?

Q. Advanced

  • Molecular docking : Predict binding affinities to kinase targets using AutoDock or Schrödinger Suite.
  • Reactivity descriptors : Fukui indices (calculated via Gaussian 09) identify electrophilic/nucleophilic sites on the chloropyrimidine ring .
  • Transition-state modeling : QM/MM simulations (e.g., CP2K) model stereochemical outcomes of fluorination or cross-coupling reactions .

What are the challenges in scaling up laboratory-scale syntheses?

Q. Advanced

  • Purification bottlenecks : Flash chromatography becomes impractical; switch to recrystallization or continuous-flow systems.
  • Thermal stability : Oxazolidinones may decompose at high temperatures. Differential Scanning Calorimetry (DSC) identifies safe operating ranges .
  • Regioselectivity : Competing reactions (e.g., over-fluorination) require strict stoichiometric control and in-situ monitoring via FTIR .

How do researchers evaluate the biological activity of derivatives?

Q. Basic

  • Kinase inhibition assays : Measure IC50_{50} values against EGFR/HER2 using ADP-Glo™ kits in 96-well plates. Compounds are tested at 1–100 µM concentrations .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess viability post-treatment.

What are common impurities in synthesized batches, and how are they characterized?

Q. Advanced

  • Byproducts : Chloropyrimidine dimerization or oxazolidinone ring-opening products. LC-MS with charged aerosol detection (CAD) identifies trace impurities .
  • Residual solvents : GC-MS quantifies leftover DCM or TFA, ensuring compliance with ICH Q3C guidelines .
  • Diastereomeric contamination : Chiral HPLC (e.g., Chiralpak IC column) detects <0.5% impurities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one

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